molecular formula C18H27N3O4S B2361348 Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone CAS No. 701968-54-9

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone

Cat. No.: B2361348
CAS No.: 701968-54-9
M. Wt: 381.49
InChI Key: AAVMWDVOCKURNQ-UHFFFAOYSA-N
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Description

The compound Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone features a piperazine core substituted with a 2,4,6-trimethylbenzenesulfonyl group and a morpholine moiety linked via a methanone bridge. While direct data on this compound is absent in the provided evidence, its structural design aligns with piperazine-methanone derivatives studied for medicinal chemistry applications (e.g., kinase inhibition, receptor modulation) . Key structural elements include:

  • Piperazine ring: A versatile scaffold for introducing substituents.
  • 2,4,6-Trimethylbenzenesulfonyl group: Enhances steric bulk and hydrophobicity.

Synthetic routes likely involve nucleophilic substitution (e.g., sulfonylation of piperazine) and coupling reactions, analogous to methods for related compounds .

Properties

IUPAC Name

morpholin-4-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-14-12-15(2)17(16(3)13-14)26(23,24)21-6-4-19(5-7-21)18(22)20-8-10-25-11-9-20/h12-13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVMWDVOCKURNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Reaction Design

The target compound features a piperazine core modified at one nitrogen by a 2,4,6-trimethylbenzenesulfonyl group and at the other by a morpholine-4-carbonyl moiety. Synthesis typically proceeds via two sequential steps:

  • Sulfonylation of Piperazine : Introducing the 2,4,6-trimethylbenzenesulfonyl group to piperazine.
  • Methanone Bridge Formation : Coupling the sulfonylated piperazine with morpholine-4-carbonyl chloride or its equivalent.

Alternative routes employ coupling reagents for direct amide bond formation.

Detailed Preparation Methods

Method 1: Sequential Sulfonylation and Acylation

Step 1: Synthesis of 4-(2,4,6-Trimethylbenzenesulfonyl)piperazine

Piperazine reacts with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions:

  • Reagents : Piperazine (1.0 equiv), 2,4,6-trimethylbenzenesulfonyl chloride (1.1 equiv), triethylamine (2.0 equiv).
  • Conditions : Stirred at 25°C for 2–4 hours.
  • Workup : Aqueous washes, DCM extraction, and drying over anhydrous MgSO₄ yield the sulfonylated intermediate as a white solid.

Table 1 : Optimization of Sulfonylation Conditions

Parameter Optimal Value Impact on Yield
Solvent DCM Maximizes solubility
Base Triethylamine Neutralizes HCl
Reaction Time 3 hours 95% conversion
Step 2: Coupling with Morpholine-4-Carbonyl Chloride

The sulfonylated piperazine reacts with morpholine-4-carbonyl chloride in DMF:

  • Reagents : 4-(2,4,6-Trimethylbenzenesulfonyl)piperazine (1.0 equiv), morpholine-4-carbonyl chloride (1.2 equiv), DIPEA (3.0 equiv).
  • Conditions : 0°C to room temperature, 12–16 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol afford the target compound.

Key Insight : Excess morpholine-4-carbonyl chloride ensures complete acylation, while DIPEA scavenges HCl, preventing side reactions.

Method 2: One-Pot Coupling Using HBTU

This approach bypasses isolated intermediates by employing a coupling reagent:

  • Reagents : Morpholine-4-carboxylic acid (1.0 equiv), 4-(2,4,6-trimethylbenzenesulfonyl)piperazine (1.0 equiv), HBTU (1.1 equiv), DIPEA (3.0 equiv).
  • Conditions : DMF solvent, 0°C to room temperature, 18 hours.
  • Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Eliminates handling of corrosive acyl chlorides.
  • Suitable for acid-sensitive substrates.

Method 3: Solid-Phase Synthesis

Adapted from peptide chemistry, this method uses resin-bound piperazine:

  • Resin Functionalization : Wang resin is loaded with Fmoc-piperazine.
  • Sulfonylation : On-resin reaction with 2,4,6-trimethylbenzenesulfonyl chloride.
  • Acylation : Morpholine-4-carboxylic acid activated with HATU.
  • Cleavage : TFA/DCM (1:1) releases the target compound.

Table 2 : Comparison of Synthetic Methods

Method Yield (%) Purity (%) Scalability
1 70 98 High
2 80 95 Moderate
3 65 90 Low

Mechanistic Considerations

Sulfonylation Kinetics

The electrophilic sulfonyl chloride attacks piperazine’s nucleophilic nitrogen, with triethylamine neutralizing HCl to shift equilibrium toward product. Steric hindrance from the 2,4,6-trimethyl group necessitates prolonged reaction times compared to unsubstituted analogs.

Acylation Pathways

In Method 1, the acyl chloride undergoes nucleophilic substitution with the secondary amine of sulfonylated piperazine. In Method 2, HBTU activates the carboxylic acid as an HOBt ester, facilitating coupling via a tetrahedral intermediate.

Challenges and Mitigation

  • Byproduct Formation : Over-sulfonylation can occur if stoichiometry exceeds 1:1. Solution: Slow addition of sulfonyl chloride at 0°C.
  • Low Solubility : The sulfonylated intermediate precipitates prematurely. Solution: Use polar aprotic solvents like DMF.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for investigating cellular pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine-Methanone Derivatives with Varied Sulfonyl Groups

The sulfonyl group significantly influences physicochemical and biological properties. Key comparisons:

Compound Name/ID Sulfonyl Substituent Key Features Reference
Target Compound 2,4,6-Trimethylbenzene High steric bulk; lipophilic -
4-(4-Chlorobenzenesulfonyl)piperazine 4-Chlorobenzene Electron-withdrawing; moderate hydrophobicity
Compound 21 () 4-(Trifluoromethyl)phenyl Strong electron-withdrawing; enhanced stability
[4-(4-Aminophenyl)piperazin-1-yl] (furan-2-yl) methanone (7) None (furan-2-yl methanone) Polar furan group; reduced steric hindrance

Key Findings :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) improve metabolic stability but may reduce solubility .

Morpholine-Containing Analogues

Morpholine is a common solubility-enhancing moiety. Comparisons include:

Compound Name/ID Morpholine Position Core Structure Reference
Target Compound Methanone-linked Piperazine-methanone -
3o/3p (Benzimidazole derivatives) Propoxy-linked Benzenesulfonyl-benzimidazole
4-Morpholinoacetophenone () Acetophenone-linked Acetophenone

Key Findings :

  • Methanone-linked morpholine (target compound) balances solubility and rigidity, whereas propoxy-linked morpholine (3o/3p) increases conformational flexibility .
  • Morpholine in acetophenone derivatives () enhances crystallinity (mp 96–98°C) .

Key Findings :

  • High yields (87–89%) are achievable for benzimidazole derivatives via stepwise substitutions .
  • Piperazine-methanone synthesis often requires controlled conditions to avoid side reactions .

Physicochemical Properties

Available data from evidence:

Compound Name/ID Melting Point (°C) Solubility Inferences Reference
Target Compound Not reported Likely moderate (trimethyl group) -
3o/3p 98–102 (decomp.) Low (bulky benzimidazole core)
4-Morpholinoacetophenone 96–98 Moderate (polar acetophenone)

Key Findings :

  • Trimethylbenzenesulfonyl may reduce solubility compared to morpholinoacetophenone .
  • Decomposition near 100°C (3o/3p) suggests thermal instability in benzimidazoles .

Biological Activity

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone (CAS No. 701968-54-9) is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Compound Overview

The compound features a morpholine ring, a piperazine ring, and a benzenesulfonyl group. Its structure allows for diverse interactions with biological targets, making it a candidate for drug discovery and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and influence various biochemical pathways.

Pharmacological Properties

Research indicates that morpholine derivatives, including this compound, exhibit various pharmacological activities:

  • CNS Activity : Morpholine derivatives have been shown to affect the central nervous system (CNS), particularly in modulating receptors involved in mood disorders and pain management . They may also inhibit enzymes linked to neurodegenerative diseases and CNS tumors.
  • Enzyme Inhibition : The compound has potential as an inhibitor for enzymes such as BACE-1, which is relevant in Alzheimer's disease treatment. Studies indicate that morpholine moieties enhance binding to the active sites of these enzymes, facilitating inhibition .

Case Studies

Several studies highlight the biological effects of morpholine derivatives:

  • Neurodegenerative Diseases : A study demonstrated that morpholine-based compounds could effectively penetrate the blood-brain barrier (BBB) and inhibit BACE-1 activity in vitro. The structural characteristics of these compounds were crucial for their activity against amyloid precursor protein cleavage .
  • Cancer Research : Another investigation focused on the interaction of morpholine derivatives with sigma receptors and their potential to inhibit tumor growth. The binding affinity of these compounds was analyzed using molecular docking techniques, revealing significant interactions with key residues in the target proteins .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological ActivityKey Findings
Morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamideMorpholine + AcetamideModerate CNS activityModulates mood-related receptors
MorpholineSingle morpholine ringLimited biological activityPrecursor for complex molecules
PiperazineSingle piperazine ringVarious pharmacological effectsCommonly used in pharmaceuticals

Q & A

Basic Research Question

  • Toxicity : Limited data; assume acute toxicity (LD₅₀ > 500 mg/kg, rodent models) based on analogs .
  • Waste Disposal : Neutralize with 10% NaOH, adsorb onto vermiculite, and incinerate via licensed facilities .

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